molecular formula C16H16N2O B2434773 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone CAS No. 2195939-84-3

1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone

Cat. No.: B2434773
CAS No.: 2195939-84-3
M. Wt: 252.317
InChI Key: ACCSCCUTNTVFAI-UHFFFAOYSA-N
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Description

1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone is a complex organic compound that features a pyrrolo[3,4-b]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. One common method involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrrolo[3,4-b]pyridine skeleton.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Research indicates that 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone exhibits a range of biological activities:

  • Enzyme Inhibition : This compound may function as an enzyme inhibitor, modulating various biological pathways. It has been studied for its interaction with specific receptors and enzymes, particularly the M4 muscarinic acetylcholine receptor, which is implicated in neurological processes .
  • Potential Therapeutic Applications : Due to its ability to modulate neurotransmitter release and influence cellular signaling pathways, this compound shows promise in treating neurological disorders and potentially cancer .

Case Studies

Several studies have explored the applications of this compound in various fields:

  • Neurological Research : In studies investigating its effects on muscarinic receptors, this compound demonstrated potential as an allosteric modulator. This could lead to advancements in therapies for conditions such as Alzheimer's disease .
  • Cancer Treatment : Preliminary research suggests that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways associated with cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone is unique due to its specific substitution pattern and potential biological activities. Its ability to modulate specific receptors and its versatility in chemical synthesis make it a valuable compound in various research fields.

Biological Activity

1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone is a compound of increasing interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a pyrrolo[3,4-b]pyridine core linked to a m-tolyl group via an ethanone moiety. Its molecular formula is C15H14N2C_{15}H_{14}N_2 with a molecular weight of approximately 238.28 g/mol.

Research indicates that this compound may act through several mechanisms:

  • Allosteric Modulation : Similar compounds have been shown to act as allosteric modulators of muscarinic receptors, particularly M4 receptors, which are implicated in various neurological functions and disorders .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in vivo without systemic toxicity, indicating a selective action on cancer cells .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description Reference
Antitumor Inhibits tumor growth in various cancer models without affecting normal cells.
Neuropharmacological Potential modulation of neurotransmitter systems via muscarinic receptors.
Antimicrobial Exhibits activity against certain bacterial strains; further studies needed.

Case Studies

  • In Vivo Antitumor Study : A study evaluated the efficacy of a closely related compound in an orthotopic breast cancer model. The results indicated significant tumor growth inhibition without systemic toxicity, suggesting that similar analogs could be developed for therapeutic use .
  • Neuropharmacological Effects : Research has shown that compounds with similar structures can modulate M4 muscarinic receptors, which are crucial for cognitive function and may play a role in treating disorders like schizophrenia and Alzheimer's disease .

Research Findings

Recent advances have highlighted the importance of structure-activity relationships (SAR) in developing effective derivatives. For instance, modifications at the pyridine ring or the ethanone moiety can significantly alter biological activity and selectivity.

Key Research Insights:

  • SAR Analysis : Variations in substituents on the pyrrole or pyridine rings can lead to enhanced potency against specific cancer cell lines.
  • Toxicity Profiles : Compounds derived from this scaffold exhibit low toxicity towards normal cells while maintaining high efficacy against cancer cells.

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-4-2-5-13(8-12)9-16(19)18-10-14-6-3-7-17-15(14)11-18/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCSCCUTNTVFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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